methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a synthetic sulfamoyl-substituted thiophene derivative. Its structure features a thiophene core with a carboxylate ester at position 2 and a sulfamoyl group at position 2. The sulfamoyl moiety is substituted with a 3,4-dimethylphenyl group and a carbamoylmethyl chain linked to a 2,5-dimethylphenylamine. However, its thiophene core distinguishes it from triazine-based sulfonylureas, which may influence physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 3-[[2-(2,5-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-15-6-7-17(3)20(12-15)25-22(27)14-26(19-9-8-16(2)18(4)13-19)33(29,30)21-10-11-32-23(21)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVJYBFEJSHLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the use of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophenes .
Scientific Research Applications
Structural Overview
The compound features a thiophene core substituted with a methyl ester and sulfamoyl groups . The presence of multiple aromatic rings and functional groups suggests potential interactions with various biological targets. Its molecular formula is , with a molecular weight of approximately 486.6 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate exhibit significant antimicrobial properties. Derivatives containing sulfamoyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.004–0.03 | E. cloacae |
| Compound B | 0.015 | B. cereus |
| Compound C | 0.20 | S. aureus |
The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents can lead to increased potency against specific pathogens.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant capacity was measured using DPPH and ABTS assays, showing efficacy comparable to established antioxidants such as vitamin C.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes:
Tyrosinase Inhibition : Analogous compounds have shown strong inhibition of mushroom tyrosinase, with IC50 values significantly lower than standard inhibitors like kojic acid. This suggests potential applications in skin whitening formulations and the treatment of hyperpigmentation disorders.
Antibacterial Mechanisms : The antibacterial activity is thought to arise from the inhibition of bacterial cell wall synthesis and interference with metabolic pathways due to the sulfonamide moiety.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study involving several analogs of the compound demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The most effective analog achieved an MIC of 0.004 mg/mL against E. cloacae, indicating its potential as a lead compound for antibiotic development.
- Cytotoxicity Assessment : In cellular assays using B16F10 murine melanoma cells, certain analogs exhibited low cytotoxicity at concentrations below 20 µM over 72 hours, suggesting a favorable safety profile for therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonylurea Herbicide Class
The compound shares functional similarities with sulfonylurea herbicides, such as sulfamoyl/sulfonylurea bridges and aromatic substituents. Key differences lie in the heterocyclic core and substituent patterns.
Table 1: Structural and Functional Comparison
Key Differences and Implications
In contrast, triazine-based herbicides (e.g., metsulfuron-methyl) rely on hydrogen bonding via triazine nitrogen atoms .
Substituent Effects :
- The 3,4-dimethylphenyl and 2,5-dimethylphenyl groups increase hydrophobicity compared to the methoxy/ethoxy substituents in triazine-based herbicides. This may improve membrane permeability but reduce water solubility, affecting translocation in plants.
Sulfamoyl vs. Sulfonylurea Linkages :
- The sulfamoyl group in the target compound lacks the urea bridge (N–C–O–C–N) present in sulfonylureas. This difference could alter binding kinetics to ALS or metabolic stability in vivo.
Biological Activity
Methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate (referred to as Compound 1) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C24H26N2O5S2
- Molecular Weight : 486.6 g/mol
- Purity : Typically 95% .
Compound 1 belongs to a class of sulfamoyl-containing compounds that have been studied for their biological activities. The presence of the thiophene ring and various aromatic substituents contributes to its potential interactions with biological targets.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the sulfamoyl and thiophene moieties can significantly impact the biological activity of related compounds. For example, studies have shown that sulfamoyl benzamidothiazole derivatives exhibit enhanced NF-κB activation, suggesting a role in inflammatory pathways .
Biological Activities
- Antimicrobial Activity :
-
Anticancer Potential :
- The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation. Analogous compounds have been evaluated for their cytotoxic effects on various cancer cell lines, indicating that structural modifications can enhance or diminish efficacy .
- Anti-inflammatory Effects :
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of sulfamoyl derivatives on B16F10 melanoma cells, several analogs were tested for their viability and inhibitory effects on cellular tyrosinase activity. Notably, some analogs did not exhibit cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for further development .
Case Study 2: Antimicrobial Testing
Another study examined the antimicrobial efficacy of various thiourea derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against specific bacterial strains, highlighting the potential for developing new antimicrobial agents based on structural analogs of Compound 1 .
Research Findings Summary
Q & A
Q. What are the key structural motifs of methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate, and how do they influence its chemical reactivity?
Answer: The compound features a thiophene core (a sulfur-containing heterocycle) substituted with a sulfamoyl group, a carbamoylmethyl group, and two dimethylphenyl moieties. The sulfamoyl group enhances electrophilic reactivity, enabling nucleophilic substitution, while the carbamoylmethyl group may participate in hydrogen bonding or coordination with metal catalysts. The dimethylphenyl substituents introduce steric bulk, potentially influencing regioselectivity in reactions like Suzuki couplings or SNAr (nucleophilic aromatic substitution). Structural characterization via NMR (e.g., H/C) and X-ray crystallography is critical to confirm spatial arrangements impacting reactivity .
Q. What are common synthetic strategies for preparing this compound, and what are critical optimization parameters?
Answer: Synthesis typically involves sequential steps:
Sulfamoylation : Reacting a thiophene precursor with a sulfamoyl chloride derivative under basic conditions (e.g., triethylamine in DCM).
Carbamoylation : Introducing the carbamoylmethyl group via coupling reactions (e.g., using EDCI/HOBt).
Esterification : Finalizing the methyl ester group using methanol under acidic catalysis.
Key optimization parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (±5°C to avoid side reactions), and catalyst selection (e.g., palladium for cross-couplings). Purity is monitored via TLC/HPLC .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer: Stability studies should employ accelerated degradation protocols:
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products (e.g., hydrolysis of the ester group).
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
The sulfamoyl group is prone to hydrolysis under strongly acidic/basic conditions, while the thiophene ring remains stable up to 150°C .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?
Answer: Adopt a tiered approach:
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls. Optimize DMSO concentrations (<0.1% to avoid solvent toxicity).
- In vivo models : Employ randomized block designs (e.g., split-plot for dose-response studies) with sham controls. Monitor pharmacokinetics via LC-MS/MS to correlate exposure with efficacy.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish treatment effects from variability. Reference established protocols from analogous sulfonamide-thiophene hybrids .
Q. How should researchers address contradictions in biological activity data across studies?
Answer: Contradictions often arise from methodological differences:
- Assay conditions : Compare buffer compositions (e.g., ionic strength affecting ligand-receptor binding) or cell lines (e.g., HeLa vs. HEK293).
- Data normalization : Reanalyze raw data using consistent metrics (e.g., IC50 vs. EC50).
- Orthogonal validation : Confirm findings using SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines to isolate target effects. Link discrepancies to theoretical frameworks (e.g., allosteric modulation vs. competitive inhibition) .
Q. What computational methods are suitable for elucidating the compound’s mechanism of action?
Answer:
- Molecular docking : Use Glide XP (Schrödinger) to predict binding poses in protein active sites, prioritizing hydrophobic enclosure and hydrogen-bonding motifs .
- Molecular dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and conformational changes.
- QSAR modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity data. Validate with leave-one-out cross-validation .
Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity (if applicable)?
Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction time, temperature, and stoichiometry.
- Catalyst screening : Test palladium/ligand systems (e.g., XPhos vs. SPhos) for cross-coupling efficiency.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Chiral resolution : If stereocenters exist, employ chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) .
Q. What advanced analytical techniques are required to resolve structural ambiguities in derivatives?
Answer:
- 2D NMR : NOESY/ROESY to confirm spatial proximity of substituents; HSQC for H-C correlations.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae with <5 ppm error.
- X-ray crystallography : Resolve absolute configuration and packing interactions. For amorphous samples, use dynamic nuclear polarization (DNP) NMR .
Q. How can environmental impact studies be designed to assess the compound’s ecotoxicity?
Answer:
- Fate studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (OECD 111/316).
- Trophic transfer assays : Use model organisms (e.g., Daphnia magna, Danio rerio) in tiered exposure experiments. Apply LC50/EC50 endpoints and transcriptomic profiling (RNA-seq) to identify toxicity pathways.
- QSAR-ECOSAR : Predict biodegradation and bioaccumulation potential using software like EPI Suite .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound class?
Answer:
- Analog synthesis : Systematically vary substituents (e.g., methyl → trifluoromethyl on phenyl rings) and assay against a panel of targets.
- Free-Wilson analysis : Deconstruct contributions of individual moieties to bioactivity.
- Crystal structure mining : Compare ligand-binding modes in Protein Data Bank (PDB) entries to identify conserved interactions. Cross-reference with synthetic accessibility scores (SYBA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
